Ethanone, 2-(cyclohexylthio)-1-phenyl-
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Overview
Description
Ethanone, 2-(cyclohexylthio)-1-phenyl- is a chemical compound with the molecular formula C14H18OS It is known for its unique structure, which includes a phenyl group, a cyclohexylthio group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(cyclohexylthio)-1-phenyl- typically involves the reaction of cyclohexylthiol with 2-bromo-1-phenylethanone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Ethanone, 2-(cyclohexylthio)-1-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Types of Reactions:
Oxidation: Ethanone, 2-(cyclohexylthio)-1-phenyl- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the cyclohexylthio group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-(cyclohexylthio)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(cyclohexylthio)-1-phenyl- involves its interaction with various molecular targets. The phenyl and cyclohexylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
- Ethanone, 2-(methylthio)-1-phenyl-
- Ethanone, 2-(ethylthio)-1-phenyl-
- Ethanone, 2-(propylthio)-1-phenyl-
Comparison: Ethanone, 2-(cyclohexylthio)-1-phenyl- is unique due to the presence of the cyclohexylthio group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs
Properties
CAS No. |
175434-81-8 |
---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C14H18OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
ICSZGYDRIQTLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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